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hemoglobin Q Thailand

Cat. No.: B1165994
CAS No.: 107527-63-9
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Description

Overview of Hemoglobinopathies and Globin Chain Variants in Research Context

Hemoglobinopathies are a group of inherited disorders characterized by abnormalities in the structure or production of the hemoglobin molecule. nih.govresearchgate.net These genetic conditions are broadly categorized into two main types: thalassemias, which involve defects in the rate of globin chain synthesis, and structural hemoglobin variants, where mutations alter the amino acid sequence of the globin chains. nih.gov The hemoglobin molecule in adults, Hemoglobin A (HbA), is a tetramer composed of two alpha (α) and two beta (β) globin chains. mdpi.com Genetic variations in the genes encoding these chains can lead to the production of abnormal hemoglobins (B146990). mdpi.com

Research into globin chain variants is crucial for understanding the pathophysiology of these disorders, which can range from being clinically silent to causing severe, life-threatening anemia. nih.gov The study of these variants, such as Hemoglobin S (HbS) in sickle cell disease and Hemoglobin E (HbE), has been instrumental in developing diagnostic methods and therapeutic strategies. nih.gov The co-inheritance of different hemoglobin variants or a variant with a thalassemia mutation can result in complex and clinically significant phenotypes. htct.com.br

Significance of Hemoglobin Q-Thailand in Hemoglobin Variant Research

Hemoglobin Q-Thailand (Hb Q-Thailand) is a significant subject of research within the spectrum of hemoglobinopathies due to its prevalence in certain populations and its unique genetic characteristics. It is an alpha-globin chain variant that provides a valuable model for studying the interactions between structural hemoglobin variants and thalassemia. nih.govresearchgate.net

The study of Hb Q-Thailand is important for several reasons:

Prevalence and Founder Effect: Hb Q-Thailand is one of the most common α-globin chain variants in Thailand and is also found in other Southeast Asian countries and in individuals of Chinese origin. plos.orgnih.gov Research has suggested a single origin for this variant in the Thai population, indicating a founder effect in its evolutionary history. nih.govresearchgate.net

Interaction with Thalassemia: Hb Q-Thailand is almost invariably found in association with an α+-thalassemia deletion (specifically, the -α4.2 deletion). nih.govithanet.eu This linkage is crucial for understanding the clinical expression of the variant. When co-inherited with α0-thalassemia, it leads to a condition known as Hemoglobin Q-H disease, which has a clinical picture similar to Hemoglobin H disease. nih.govlearnhaem.com

Diagnostic Challenges: The presence of Hb Q-Thailand can complicate laboratory diagnosis of hemoglobinopathies, especially when it coexists with other variants like HbE or with β-thalassemia. nih.govresearchgate.net Therefore, understanding its molecular basis and its behavior in diagnostic assays like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) is essential for accurate diagnosis and genetic counseling. nih.govresearchgate.net

Historical Context of Hemoglobin Q-Thailand Scientific Discovery

The variant now known as Hemoglobin Q-Thailand was first observed in 1958. tandfonline.comtandfonline.com It was later identified in the Chinese population in 1983. tandfonline.comtandfonline.com The specific mutation causing Hb Q-Thailand, a substitution of aspartic acid by histidine at position 74 of the α1-globin chain, was molecularly characterized, and its linkage to the -α4.2 thalassemia deletion was established. nih.govresearchgate.netnih.gov Early research focused on identifying and characterizing this new hemoglobin variant, distinguishing it from other "Q" hemoglobins, and understanding its inheritance patterns. ithanet.eu

Nomenclature and Synonyms of Hemoglobin Q-Thailand

The standardized name for this hemoglobin variant is Hemoglobin Q-Thailand. It is designated as α74(EF3) Asp→His, indicating that at the 74th amino acid position (in the EF helix segment) of the alpha-globin chain, aspartic acid is replaced by histidine. nih.gov The underlying genetic mutation is a point mutation in the α1-globin gene (HBA1), specifically c.223G>C or GAC>CAC. nih.govresearchgate.netpsu.edu

Over the years and through various independent discoveries in different locations, Hemoglobin Q-Thailand has been known by several other names. These synonyms are important to recognize when reviewing historical and diverse scientific literature.

Primary Name Synonyms References
Hemoglobin Q-ThailandHb Asabara, Hb G-Taichung, Hb Kurashiki-I, Hb Mahidol ithanet.euspandidos-publications.com

Properties

CAS No.

107527-63-9

Molecular Formula

C14H18BrNO

Synonyms

hemoglobin Q Thailand

Origin of Product

United States

Molecular Genetics and Genomic Architecture of Hemoglobin Q Thailand

Alpha-Globin Gene Cluster Organization and Hemoglobin Q-Thailand Locus

The synthesis of the alpha-globin chains of hemoglobin is directed by a gene cluster located on the short arm of chromosome 16 (16p13.3). This cluster contains two functional alpha-globin genes, designated α2 and α1, arranged in the order 5'-ζ2 - ψζ1 - ψα1 - α2 - α1 - θ1-3'. The α2 and α1 genes are highly homologous and encode identical protein products. The expression of these genes is highest in fetal and adult life, contributing to the formation of Hemoglobin F (α2γ2) and Hemoglobin A (α2β2), respectively.

Characterization of the Hemoglobin Q-Thailand Point Mutation (α74(EF3)Asp→His; GAC>CAC)

Hemoglobin Q-Thailand is the result of a specific point mutation at codon 74 of the α1-globin gene. This mutation involves the substitution of a single nucleotide in the DNA sequence, where Guanine-Adenine-Cytosine (GAC) is replaced by Cytosine-Adenine-Cytosine (CAC). nih.govplos.orgresearchgate.netnih.govresearchgate.nettandfonline.com This seemingly minor alteration at the genomic level leads to a significant change in the resulting protein. The original codon, GAC, codes for the amino acid Aspartic Acid, while the mutated codon, CAC, codes for Histidine. nih.govplos.orgresearchgate.netnih.govresearchgate.nettandfonline.com This amino acid substitution occurs at the 74th position in the alpha-globin chain, which is located in the EF3 helix of the protein. nih.govresearchgate.netnih.govresearchgate.nettandfonline.com

Details of the Hemoglobin Q-Thailand Point Mutation

AttributeDescriptionReferences
Hemoglobin VariantHemoglobin Q-Thailand nih.govplos.orgresearchgate.net
Affected Globin Geneα1-globin researchgate.netnih.govtandfonline.com
Codon Position74 nih.govresearchgate.netnih.govresearchgate.net
Nucleotide ChangeGAC > CAC nih.govresearchgate.netnih.govresearchgate.net
Amino Acid SubstitutionAspartic Acid → Histidine (Asp→His) nih.govresearchgate.netnih.govresearchgate.nettandfonline.com
Protein Location74th position (EF3 helix) nih.govresearchgate.netresearchgate.nettandfonline.com

Linkage Disequilibrium of Hemoglobin Q-Thailand with Alpha-Globin Gene Deletions

A remarkable feature of Hemoglobin Q-Thailand is its strong association with a specific deletion in the alpha-globin gene cluster.

Association with the Leftward Single Alpha-Globin Gene Deletion (-α4.2 kb)

The Hemoglobin Q-Thailand point mutation is most commonly found in cis with a 4.2 kilobase (kb) deletion that removes the adjacent α2-globin gene. nih.govplos.orgresearchgate.netresearchgate.netnih.gov This arrangement, where the mutation and the deletion are on the same chromosome, is an example of strong linkage disequilibrium. The -α4.2 deletion is a form of α+-thalassemia, meaning it results in a reduced but not absent production of alpha-globin chains from that chromosome. The presence of this deletion alongside the Hb Q-Thailand mutation on the α1-gene means that the affected chromosome can only produce the variant αQ-globin chain.

This strong linkage has led to the hypothesis of a single origin for the Hemoglobin Q-Thailand variant in the Thai population. nih.govplos.org The co-inheritance of the point mutation and the deletion is a critical factor in the hematological presentation of individuals carrying this allele.

Investigation of Unlinked Hemoglobin Q-Thailand Alleles

While the linkage with the -α4.2 kb deletion is predominant, recent research has identified rare instances of the Hemoglobin Q-Thailand allele that are not linked to this deletion. researchgate.nettandfonline.combohrium.com These cases demonstrate that the GAC>CAC mutation can exist on a chromosome with a complete α2α1 gene arrangement. The identification of these unlinked alleles has been facilitated by advanced molecular techniques like long-read single-molecule real-time (SMRT) sequencing. tandfonline.combohrium.com The hematological parameters in individuals with the unlinked allele can differ from those with the more common linked form. tandfonline.com The existence of these unlinked alleles, though infrequent, is important for accurate genetic counseling and diagnosis. tandfonline.combohrium.com

Genetic Interactions of Hemoglobin Q-Thailand with Co-inherited Globin Gene Variants

The clinical and hematological phenotype of an individual with Hemoglobin Q-Thailand is significantly influenced by the genetic makeup of their other globin genes.

Interactions with Alpha-Thalassemia Alleles (e.g., α+-thalassemia, α0-thalassemia)

The interaction of the Hemoglobin Q-Thailand allele (typically -αQ-Thal) with other alpha-thalassemia mutations can lead to more severe clinical conditions.

Interaction with α+-thalassemia: When an individual inherits the Hb Q-Thailand allele from one parent and another α+-thalassemia allele, such as the -α3.7 deletion, from the other parent, the result is a form of Hb H disease.

Interaction with α0-thalassemia: The co-inheritance of the Hb Q-Thailand allele with an α0-thalassemia allele, which involves the deletion of both α-globin genes on a chromosome (e.g., the --SEA deletion), leads to a condition known as Hb Q-H disease. plos.orgnih.govnih.govlearnhaem.combohrium.com In this state, the only functional alpha-globin gene is the one carrying the Hb Q-Thailand mutation. This results in a significant reduction in normal alpha-globin chain synthesis and the production of Hemoglobin H (β4) and Hemoglobin Q-Thailand. learnhaem.com Patients with Hb Q-H disease typically present with a moderate microcytic, hypochromic anemia. learnhaem.combohrium.com

Genetic Interactions of Hemoglobin Q-Thailand with Alpha-Thalassemia

GenotypeClinical ConditionDescriptionReferences
Q-Thal / -α3.7Hb H DiseaseCo-inheritance of Hb Q-Thailand linked to the -α4.2 deletion with the -α3.7 deletion. nih.gov
Q-Thal / --SEAHb Q-H DiseaseCo-inheritance of Hb Q-Thailand linked to the -α4.2 deletion with the Southeast Asian (SEA) deletion. This results in a significant reduction of normal α-globin chains. plos.orgnih.govnih.govlearnhaem.combohrium.com

Interactions with Beta-Thalassemia Alleles

The co-inheritance of Hemoglobin Q-Thailand (Hb Q-Thailand) with β-thalassemia alleles results in complex hematological and clinical pictures. The interaction is particularly significant as the presence of the α-globin variant can influence the diagnosis of β-thalassemia.

When Hb Q-Thailand is co-inherited with a β-thalassemia allele, it can lead to a reduction in the expression of Hemoglobin A2 (Hb A2), a key diagnostic marker for β-thalassemia trait. This suppression of Hb A2 to normal or borderline levels can potentially mask the diagnosis of β-thalassemia in carriers tandfonline.comnih.gov. This phenomenon is attributed to the decreased availability of normal α-globin chains to form Hb A2 (α2δ2), as the αQ-Thailand chains (αQ) compete for dimerization with δ-globin chains, forming Hb QA2 (αQ2δ2) nih.gov.

In individuals who are double heterozygotes for Hb Q-Thailand and β0-thalassemia, the hematological profile is characterized by the presence of Hb Q-Thailand, elevated levels of Hb A2, and the formation of Hb QA2 nih.gov. The clinical presentation in such cases can vary. For instance, the coinheritance of Hb Q-Thailand with β-thalassemia/Hb E disease does not appear to ameliorate the clinical symptoms, and patients may still present with significant hematological abnormalities tandfonline.com. In one study, four individuals with this complex genotype presented with moderate to severe anemia nih.gov.

A study on complex hemoglobinopathies in a Chinese family reported a case of double heterozygosity for Hb Q-Thailand with α0-thalassemia in combination with β0-thalassemia, resulting in moderate hypochromic microcytic anemia and mild hepatosplenomegaly bohrium.comnih.gov.

The interaction between Hb Q-Thailand and β-thalassemia underscores the importance of molecular analysis for accurate diagnosis and genetic counseling, as reliance on hematological parameters alone can be misleading tandfonline.comresearchgate.net.

Interactions with Other Hemoglobin Variants (e.g., Hb E, Hb Constant Spring, Hb J-Bangkok)

The interaction of Hb Q-Thailand with other hemoglobin variants, particularly those prevalent in Southeast Asia, leads to a diverse range of genotypes and phenotypes.

Interaction with Hemoglobin E (Hb E):

The co-inheritance of Hb Q-Thailand and Hb E is frequently observed. This interaction results in the formation of a hybrid hemoglobin molecule, Hb QE (αQ2βE2) tandfonline.comnih.gov. The amount of Hb QE is typically lower than that of Hb Q-Thailand, suggesting a lower affinity of the αQ-Thailand chain for the βE-globin chain compared to the βA-globin chain tandfonline.com.

Individuals who are double heterozygotes for Hb Q-Thailand and Hb E generally exhibit mild hematological changes nih.gov. However, when combined with other thalassemia determinants, the clinical picture can be more severe. For example, the combination of heterozygous Hb Q-Thailand with homozygous Hb E results in the presence of Hb QE, with no detectable Hb Q-Thailand nih.govnih.gov. This is because there are no βA-globin chains available to form Hb Q-Thailand (αQ2βA2) researchgate.net.

Interaction with Hemoglobin Constant Spring (Hb CS):

The interaction of Hb Q-Thailand with Hb Constant Spring, another α-globin variant, has also been documented. In individuals heterozygous for both Hb Q-Thailand and Hb CS, both abnormal hemoglobins (B146990) are present nih.govnih.gov. This combination can lead to a more pronounced hematological phenotype than either variant alone.

Interaction with Hemoglobin J-Bangkok:

A rare co-inheritance of Hb Q-Thailand and Hb J-Bangkok, a β-globin variant, has been reported in a Chinese family. The individuals with this double heterozygosity were clinically healthy with normal or borderline hematological parameters. This finding highlights that not all complex interactions of hemoglobin variants lead to severe clinical manifestations researchgate.net.

Data Table: Interactions of Hemoglobin Q-Thailand with Other Hemoglobin Variants
Co-inherited Hemoglobin VariantGenotypeKey Clinical/Hematological FindingsReference
Hemoglobin EDouble heterozygote (Hb Q-Thailand/Hb E)Formation of Hb QE; generally mild hematological changes. nih.govtandfonline.comnih.gov
Hemoglobin EHeterozygous Hb Q-Thailand and homozygous Hb EPresence of Hb QE, no Hb Q-Thailand detected. nih.govnih.gov
Hemoglobin Constant SpringDouble heterozygote (Hb Q-Thailand/Hb CS)Presence of both abnormal hemoglobins; can have a more pronounced hematological phenotype. nih.govnih.gov
Hemoglobin J-BangkokDouble heterozygote (Hb Q-Thailand/Hb J-Bangkok)Clinically healthy with normal or borderline hematological parameters. researchgate.net

Complex Genotypes Involving Hemoglobin Q-Thailand

The high prevalence of thalassemias and other hemoglobinopathies in certain regions leads to the occurrence of complex genotypes involving Hb Q-Thailand. These complex interactions can result in a wide spectrum of clinical severity, from asymptomatic to thalassemia intermedia.

One of the most significant complex genotypes is Hb Q-H disease , which results from the co-inheritance of Hb Q-Thailand and α0-thalassemia (usually the --SEA deletion) learnhaem.comnih.gov. This condition is characterized by the complete absence of normal α-globin chain synthesis, leading to a moderately severe, non-transfusion-dependent anemia, similar to Hb H disease learnhaem.com. The peripheral blood smear shows marked hypochromic, microcytic anemia with numerous target cells learnhaem.com.

Another complex interaction involves the co-inheritance of Hb Q-Thailand, Hb E, and α0-thalassemia. This combination can lead to a thalassemia intermedia phenotype bohrium.com. A particularly complex case has been described involving the co-segregation of four hemoglobin defects: Hb Q-Thailand, Hb E, α0-thalassemia, and Southeast Asian-type hereditary persistence of fetal hemoglobin (SEA-HPFH) nih.gov. The proband in this case presented with moderate hypochromic microcytosis nih.gov.

Furthermore, triple heterozygosity for Hb Q-Thailand, Hb Constant Spring, and Hb E has also been reported, adding to the complexity of genotype-phenotype correlations nih.gov. The diagnosis of these complex hemoglobinopathies is challenging and often requires a combination of hematological analysis, high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and definitive diagnosis through DNA analysis nih.govresearchgate.netresearchgate.net.

Data Table: Complex Genotypes Involving Hemoglobin Q-Thailand
GenotypeClinical PhenotypeKey Laboratory FindingsReference
Hb Q-H disease (--SEA/-αQ)Thalassemia intermedia, moderate anemiaAbsence of Hb A, presence of Hb Q-Thailand and Hb H. learnhaem.comnih.gov
Double heterozygote for Hb Q-Thailand and Hb E with α0-thalassemiaThalassemia intermediaPresence of Hb Q-Thailand, Hb E, and Hb H. bohrium.com
Double heterozygote for Hb Q-Thailand and Hb E with α0-thalassemia and SEA-HPFHModerate hypochromic microcytosisComplex hemoglobin profile requiring molecular analysis. nih.gov
Triple heterozygote for Hb Q-Thailand, Hb Constant Spring, and Hb EVariableComplex hemoglobin profile. nih.gov

Haplotype Analysis and Molecular Origin Studies of Hemoglobin Q-Thailand

Molecular studies have provided insights into the origin and spread of the Hb Q-Thailand mutation. Haplotype analysis of the α-globin gene cluster has been instrumental in these investigations.

The Hb Q-Thailand mutation [α74(EF3) Asp→His; HBA1: c.223G>C] is almost invariably found in cis to the 4.2 kb deletional α+-thalassemia (-α4.2) nih.govtandfonline.comnih.govresearchgate.net. This strong linkage disequilibrium suggests that the Hb Q-Thailand mutation likely occurred on a chromosome that already carried the -α4.2 deletion anthropol.ac.cn. The consistent finding of this linkage across different studies in Thai and other Southeast Asian populations supports the hypothesis of a single founder mutation plos.orgnih.gov.

While the linkage with the -α4.2 deletion is a characteristic feature, a recent study has reported for the first time two cases of Hb Q-Thailand heterozygosity that were not linked to this deletion, as identified by long-read SMRT sequencing tandfonline.comtandfonline.com. This finding, although rare, suggests that the linkage is not absolute and that the Hb Q-Thailand mutation may have occurred independently on a chromosome without the deletion, or that a recombination event may have separated the mutation from the deletion.

The prevalence of Hb Q-Thailand in Thailand, China, and other Southeast Asian countries points to the migration and dispersal of the founder chromosome throughout the region bohrium.comresearchgate.nettandfonline.com. Further haplotype studies in different populations could provide a more detailed picture of the origin and historical spread of this hemoglobin variant.

Structural Biology and Conformational Analysis of Hemoglobin Q Thailand

Primary Amino Acid Sequence Analysis and Point Mutation Impact

The defining characteristic of Hemoglobin Q-Thailand is a single point mutation in the α1-globin gene, located on chromosome 16. nih.gov This mutation involves a transversion from guanine (B1146940) to cytosine at codon 74 (GAC > CAC), resulting in the substitution of aspartic acid with histidine at position 74 of the α-globin polypeptide chain. nih.govresearchgate.netplos.orgnih.govfrontiersin.org This specific substitution is designated as α74(EF3)Asp→His, indicating its position in the EF interhelical segment. nih.gov

The impact of this amino acid substitution on the primary structure is significant in terms of physicochemical properties. Aspartic acid is an acidic amino acid with a negatively charged side chain at physiological pH. In contrast, histidine is a basic amino acid with an imidazole (B134444) side chain that can be neutral or positively charged, acting as a proton acceptor or donor near physiological pH. This change from a negative to a potentially positive charge alters the local electrostatic surface potential of the protein.

The Hb Q-Thailand mutation is almost invariably found in cis with a 4.2 kb deletion of the α2-globin gene, a genetic linkage that has implications for its expression levels. nih.gov

Computational and Predictive Models for Secondary and Tertiary Protein Structure

To understand the structural consequences of the α74 Asp→His substitution beyond the primary sequence, computational and predictive models have been employed. nih.gov Studies utilizing bioinformatics tools such as the NNPREDICT server for secondary structure prediction and the CPHmodels 2.0 server for tertiary structure homology modeling have provided valuable insights into the conformational changes induced by this mutation. nih.gov

A significant finding from secondary structure prediction studies is that the α-globin chain of Hb Q-Thailand is predicted to have a different helical content compared to the normal α-globin chain. nih.gov Specifically, computational analysis suggests that the Hb Q-Thailand variant contains two additional helices that are not present in the standard α-globin structure. nih.govnih.gov This prediction indicates that the Asp→His substitution at position 74 may induce localized unfolding and refolding, leading to the formation of new, stable secondary structural elements.

Comparative Structural Analysis with Other Hemoglobin Q Variants (e.g., Hb Q-India, Hb Q-Iran)

The Hemoglobin Q family of variants is characterized by an Asp→His substitution at different positions on the α-globin chain. A comparative analysis with Hb Q-India and Hb Q-Iran highlights how the location of the mutation dictates its structural impact. nih.govnih.govworldwidejournals.com

FeatureHemoglobin Q-ThailandHemoglobin Q-IndiaHemoglobin Q-Iran
Mutation α74 Asp→Hisα64 Asp→Hisα75 Asp→His
Location EF Interhelical SegmentE HelixEF Interhelical Segment
Predicted Helical Content Two extra helicesNo changeOne extra helix

This comparative analysis, based on computational predictions, reveals a striking difference in the structural consequences of seemingly similar mutations. nih.gov

Hb Q-India (α64 Asp→His): The substitution occurs within the E helix. Predictive models suggest that this change is structurally conservative, with no predicted difference in the secondary structure compared to normal α-globin. nih.gov

Hb Q-Iran (α75 Asp→His): Located just one residue away from the Hb Q-Thailand mutation, this variant is predicted to have one additional helix. nih.govnih.gov

Hb Q-Thailand (α74 Asp→His): As noted, this variant is predicted to have the most significant structural change with two additional helices. nih.govnih.gov

These findings underscore the sensitivity of protein secondary structure to the precise location of an amino acid substitution. The different predicted outcomes for mutations at positions 64, 74, and 75 suggest that the local sequence context and the specific interactions of the substituted residue play a crucial role in determining the final folded conformation of the globin chain.

Research Methodologies for Detection and Molecular Characterization

Protein-Based Electrophoretic Techniques

Electrophoretic methods separate hemoglobin variants based on their net electrical charge, which is influenced by their amino acid composition. Different support media and pH conditions allow for the differential migration of various hemoglobins (B146990).

At an alkaline pH, Hemoglobin Q-Thailand exhibits a mobility that places it in the same region as several other hemoglobin variants. researchgate.net Specifically, it migrates with hemoglobins S, D, G, and Lepore. researchgate.net In cases of Hemoglobin Q-H disease, which results from the co-inheritance of Hb Q-Thailand and α⁰-thalassemia, alkaline gel electrophoresis reveals a band with mobility between that of Hemoglobin F and Hemoglobin S. learnhaem.com

Table 1: Migration Characteristics of Hemoglobin Q-Thailand on Cellulose (B213188) Acetate (B1210297) Electrophoresis (Alkaline pH)

Hemoglobin VariantMigration Position
Hemoglobin Q-ThailandS/D/G/Q/Lepore region
Hemoglobin Q-H DiseaseBetween Hemoglobin F and S

This table summarizes the general migratory behavior of Hemoglobin Q-Thailand on cellulose acetate electrophoresis at an alkaline pH.

Starch gel electrophoresis is another classic method for separating hemoglobin variants. While less commonly used in modern clinical laboratories for routine screening, it has been a valuable tool in hemoglobinopathy research. The separation principle is similar to other electrophoretic techniques, relying on the charge and size of the hemoglobin molecules. At an alkaline pH of 8.6, hemoglobin variants migrate based on their net negative charge. For instance, Hemoglobin H, another variant relevant in the differential diagnosis of thalassemias, is known to be a fast-moving band on starch gel electrophoresis. Specific and detailed research findings on the precise migration pattern of Hemoglobin Q-Thailand on starch gel electrophoresis are not extensively documented in recent literature, as newer, higher-resolution techniques have become more prevalent.

Isoelectric focusing separates proteins based on their isoelectric point (pI) in a pH gradient. cmu.ac.th This high-resolution technique can distinguish between hemoglobin variants that may have similar mobilities in other electrophoretic systems. For Hemoglobin Q-Thailand, IEF provides a characteristic pattern.

In newborns carrying Hb Q-Thailand, two additional hemoglobin fractions are observed apart from the usual fetal hemoglobin (Hb F) and adult hemoglobin (Hb A). cmu.ac.th One of these fractions is located at the Hb Q position, while a larger fraction is found cathodal to the Hb Q position. cmu.ac.th This distinct pattern allows for the identification of Hb Q-Thailand carriers during neonatal screening programs. cmu.ac.th

Capillary electrophoresis is a modern, automated, high-resolution technique used for the separation and quantification of hemoglobin fractions. In CE, hemoglobin separation occurs in a silica (B1680970) capillary tube under a high-voltage electric field. The migration of different hemoglobins is recorded in specific zones.

Hemoglobin Q-Thailand has been observed to co-migrate with fetal hemoglobin (Hb F) in zone 7 on the Capillarys 2 system. nih.gov Similarly, on the Minicap system, Hb Q-Thailand is also identified in zone 7. nih.govcabidigitallibrary.org This co-migration necessitates careful interpretation, especially in cases with elevated Hb F levels. nih.gov Despite this, CE is considered a more effective method than HPLC for the diagnosis of compound heterozygous conditions involving Hb Q-Thailand and other variants like Hb Constant Spring. nih.gov In such complex cases, CE can distinctly separate the different hemoglobin fractions. nih.gov

Table 2: Capillary Electrophoresis Findings for Hemoglobin Q-Thailand

CE SystemMigration ZoneCo-migrating HemoglobinPercentage of Hb Q-Thailand (Heterozygous)
Capillarys 2Zone 7Hemoglobin F nih.gov~30%
MinicapZone 7Hemoglobin F nih.govcabidigitallibrary.orgNot specified

This table presents the migration zone and quantitative data for heterozygous Hemoglobin Q-Thailand as determined by capillary electrophoresis.

In a study comparing CE and HPLC, the values for Hb Q-Thailand, Hb A2, and a derivative, Hb QA2, were determined for a cohort of samples. The results highlighted significant differences in the detection of Hb A2 and Hb QA2 between the two methods.

Table 3: Comparative Quantitation of Hemoglobin Fractions by CE and HPLC

Hemoglobin FractionCapillary Electrophoresis (Mean ± SD) %High-Performance Liquid Chromatography (Mean ± SD) %
Hb Q-Thailand34.41 ± 21.1031.72 ± 21.46
Hb A21.68 ± 0.572.43 ± 0.22
Hb QA20.77 ± 0.100.24 ± 0.24

Data from a comparative study on the detection of Hemoglobin Q-Thailand.

Liquid Chromatography Techniques

High-performance liquid chromatography is a widely used automated method for the separation and quantification of hemoglobin variants. In ion-exchange HPLC, hemoglobins are separated based on their interaction with a charged stationary phase. The time it takes for a specific hemoglobin to elute from the column is known as its retention time, which is a key diagnostic parameter.

Hemoglobin Q-Thailand has a characteristic retention time that allows for its identification. In cases of Hb Q-H disease, HPLC analysis shows a peak representing Hb Q-Thailand at a retention time of 4.66 minutes, which falls within the "S-window". learnhaem.com Other studies have reported similar retention times, with a mean of 4.62 ± 0.08 minutes and a range of 4.63–4.65 minutes. nih.govthaidj.org

A notable feature in the HPLC chromatogram of individuals with heterozygous Hb Q-Thailand is the presence of a derivative peak, identified as Hb QA2 (α2QTδ2). nih.gov This peak has a retention time of approximately 4.70–4.80 minutes. nih.gov The presence of Hb QA2 can be a useful indicator for the presence of Hb Q-Thailand. researchgate.net

Table 4: HPLC Retention Times for Hemoglobin Q-Thailand and its Derivative

Hemoglobin FractionRetention Time (minutes)
Hemoglobin Q-Thailand4.62 ± 0.08 thaidj.org
Hemoglobin Q-Thailand4.63–4.65 nih.gov
Hemoglobin Q-Thailand4.66 learnhaem.com
Hemoglobin QA24.70–4.80 nih.gov

This table compiles the reported retention times for Hemoglobin Q-Thailand and its derivative, Hb QA2, from various studies.

Low Pressure Liquid Chromatography (LPLC)

Low-Pressure Liquid Chromatography (LPLC) is a technique used for the separation and quantification of hemoglobin variants. In this method, different hemoglobin types are separated based on their ionic interactions with the column material as they are eluted by a buffer with increasing ionic strength. Each hemoglobin variant has a characteristic retention time (RT), which is the time it takes for the specific hemoglobin to pass through the column.

For Hemoglobin Q-Thailand (Hb Q-Thailand), analysis by LPLC shows that it elutes in a specific time frame, allowing for its initial identification. It is often grouped with other variants that have similar properties. For instance, Hb Q-Thailand, along with Hemoglobin S and Hemoglobin G Makassar, is detected in what is known as the "S-window". thaidj.org Studies have reported the retention time for Hb Q-Thailand using LPLC. thaidj.org

Table 1: LPLC Retention Time for S-Window Hemoglobin Variants

Hemoglobin Variant Retention Time (seconds, Mean ± 2SD)
Hemoglobin S 307
Hemoglobin Q-Thailand 309
Hemoglobin G Makassar 309

Data sourced from a 2014 study on hemoglobin analysis. thaidj.org

Due to the very close retention times of these variants, LPLC can presumptively identify the presence of an S-window variant but cannot definitively distinguish between them. thaidj.org Therefore, results from LPLC require confirmation by molecular techniques.

Characterization of S-Window Hemoglobin Variants by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for screening and quantifying hemoglobin variants, including Hb Q-Thailand. nih.gov This technique offers higher resolution and faster analysis times compared to LPLC. In HPLC analysis, Hb Q-Thailand is identified as an "S-window" variant, meaning it elutes at a retention time similar to that of Hemoglobin S (Hb S). nih.govtandfonline.comresearcher.life This co-elution can pose a diagnostic challenge, as other variants like Hemoglobin Tak may also appear in or near this window. tandfonline.comtandfonline.com

In a study of Thai individuals, HPLC was used to identify S-window variants, which were subsequently confirmed by DNA analysis to be either Hb Q-Thailand or Hb Tak, highlighting that in the Thai population, variants other than Hb S are common in this window. nih.govtandfonline.com The retention time for Hb Q-Thailand in the S-window has been noted to be between 4.5 and 4.7 minutes. tandfonline.com Because of the potential for misdiagnosis based on HPLC alone, any detection of a variant in the S-window necessitates definitive identification through DNA analysis. nih.govresearcher.liferesearchgate.net

Furthermore, when Hb Q-Thailand interacts with other globin chain variants, such as Hb E, novel hemoglobin tetramers like Hb QE (αQT₂βE₂) can be formed, which are also detectable by HPLC. researchgate.netnih.gov The precise characterization and understanding of HPLC chromatogram patterns are essential for the accurate diagnosis of Hb Q-Thailand and its various combinations with other hemoglobinopathies. nih.govresearchgate.net

Nucleic Acid-Based Molecular Techniques

Definitive diagnosis of Hemoglobin Q-Thailand requires molecular analysis to identify the specific genetic mutation. Nucleic acid-based techniques are the gold standard for confirming the presence of the Hb Q-Thailand allele and characterizing its association with other globin gene defects.

Polymerase Chain Reaction (PCR) and its Variants (e.g., multiplex gap-PCR, ARMS-PCR)

Polymerase Chain Reaction (PCR) is a fundamental tool for the molecular diagnosis of Hb Q-Thailand. Different variations of PCR are employed to detect either the specific point mutation or associated large deletions.

Multiplex Gap-PCR: This technique is widely used to screen for common deletions in the α-globin gene cluster, such as --SEA, -α3.7, and -α4.2. tandfonline.comnih.gov Since Hb Q-Thailand is most commonly found in cis with the -α4.2 deletion (a 4.2 kilobase deletion that removes the HBA2 gene), multiplex gap-PCR is crucial for identifying this linkage. researchgate.netithanet.eu In this method, multiple primer sets are used in a single reaction to amplify specific fragments corresponding to different deletions. For example, a multiplex allele-specific PCR assay has been developed to simultaneously detect the -α4.2 deletion (yielding a 1529 bp fragment) and the Hb Q-Thailand mutation (416 bp fragment). researchgate.net The development of new multiplex gap-PCR assays that can detect up to nine different α-thalassemia deletions in a single tube has further improved diagnostic capabilities. nih.gov

Allele-Specific PCR (AS-PCR) / Amplification Refractory Mutation System (ARMS-PCR): These techniques are designed to specifically detect the point mutation responsible for Hb Q-Thailand, which is a GAC > CAC substitution at codon 74 of the HBA1 gene (HBA1:c.223G>C). nih.govresearchgate.netresearchgate.net The method uses primers that are complementary to the mutated sequence, so that amplification only occurs if the mutation is present. This provides a direct and rapid method for confirming the diagnosis. researchgate.net For instance, an AS-PCR assay can be designed to produce a specific 416 bp fragment only in samples positive for the Hb Q-Thailand mutation. researchgate.netresearchgate.net

DNA Sequencing (Sanger sequencing, long-read SMRT sequencing)

DNA sequencing provides the most detailed characterization of the mutation at the nucleotide level.

Sanger Sequencing: This conventional method is considered the definitive tool for confirming the precise mutation causing Hb Q-Thailand. tandfonline.comnih.gov It is used to verify the GAC > CAC substitution at codon 74 of the HBA1 gene, which results in the replacement of aspartic acid with histidine. tandfonline.comnih.gov Sanger sequencing is routinely used to validate results obtained from other screening methods like HPLC or PCR. nih.govtandfonline.com

Long-Read Single Molecule Real-Time (SMRT) Sequencing: This advanced sequencing technology offers significant advantages over traditional methods. tandfonline.comnih.gov While Sanger sequencing can confirm the presence of both the Hb Q-Thailand mutation and a deletion like -α4.2, it cannot always determine if they are on the same chromosome (in cis) or on opposite chromosomes (in trans). SMRT sequencing, with its ability to read long stretches of DNA, can resolve this ambiguity. tandfonline.comtandfonline.com In a recent study, SMRT sequencing was used to identify two cases of heterozygous Hb Q-Thailand that were, unusually, not linked to the -α4.2 allele. tandfonline.comnih.govbohrium.com This finding, which was subsequently verified by a combination of Sanger sequencing, multiplex gap-PCR, and MLPA, demonstrates the superior capability of SMRT sequencing to provide a more comprehensive and precise diagnosis, especially in rare or novel cases. tandfonline.comtandfonline.com

Restriction Fragment Length Polymorphism (RFLP) Analysis

Restriction Fragment Length Polymorphism (RFLP) analysis is a classic molecular technique that can be used for the diagnosis of Hb Q-Thailand. This method exploits the fact that the specific point mutation (GAC→CAC) at codon 74 creates new recognition sites for certain restriction enzymes. nih.gov

A diagnostic method based on this principle was developed utilizing the restriction enzymes Apa LI and Hgi AI. nih.gov The procedure involves:

Amplifying the specific region of the α1-globin gene around codon 74 using PCR.

Digesting the resulting PCR product with either Apa LI or Hgi AI.

Analyzing the digested fragments by agarose (B213101) gel electrophoresis.

If the Hb Q-Thailand mutation is present, the enzymes will cut the DNA, producing a unique banding pattern that is different from that of a normal sample. This allows for the rapid and accurate identification of the Hb Q-Thailand variant. nih.gov

Multiplex Ligation-Dependent Probe Amplification (MLPA)

Multiplex Ligation-Dependent Probe Amplification (MLPA) is a sensitive technique used to detect copy number variations, such as deletions or duplications, in specific genes. In the context of Hb Q-Thailand, MLPA serves as a crucial confirmatory tool for characterizing deletions within the α-globin gene cluster. tandfonline.comnih.govnih.gov

While multiplex gap-PCR is effective for identifying common deletions, it may not detect rarer or novel rearrangements. MLPA can overcome this limitation by providing a more comprehensive analysis of the entire gene cluster. tandfonline.com It has been used in recent studies to verify the absence of the -α4.2 deletion in unusual cases of Hb Q-Thailand identified by SMRT sequencing. tandfonline.comtandfonline.com By using MLPA in conjunction with sequencing and gap-PCR, researchers can confidently rule out the presence of other deletions and confirm novel genotypes, thereby providing a more accurate and complete diagnosis. tandfonline.comnih.govtandfonline.com

Table 2: Summary of Molecular Research Methodologies for Hemoglobin Q-Thailand

Technique Primary Purpose Key Findings / Application for Hb Q-Thailand
Multiplex Gap-PCR Detection of common deletions Simultaneously screens for deletions like -α4.2, -α3.7, and --SEA often associated with Hb Q-Thailand. tandfonline.comnih.gov
ARMS-PCR Detection of specific point mutations Directly identifies the GAC>CAC mutation at codon 74 of the HBA1 gene. nih.govresearchgate.net
Sanger Sequencing Confirmation of point mutations Confirms the exact nucleotide change (HBA1:c.223G>C) responsible for the variant. tandfonline.comnih.gov
SMRT Sequencing High-resolution genotyping and phasing Determines the linkage relationship (cis/trans) between the point mutation and deletions; identified rare cases of Hb Q-Thailand unlinked to the -α4.2 deletion. tandfonline.comnih.govbohrium.com
RFLP Analysis Mutation detection via enzyme digestion Uses enzymes (Apa LI, Hgi AI) that recognize the mutation site for diagnosis. nih.gov
MLPA Detection of gene copy number variations Confirms the presence or absence of deletions across the α-globin gene cluster, especially in atypical cases. tandfonline.comnih.govtandfonline.com

Bioinformatic Approaches in Hemoglobin Variant Research

Bioinformatic, or in silico, approaches have become indispensable in the study of hemoglobin variants, providing valuable computational evidence to complement laboratory findings. elifesciences.org These methods are particularly crucial in predicting the potential impact of genetic variations on the structure and function of the hemoglobin protein. plos.org With over 2,400 variants of the globin genes detected, computational tools offer a means to analyze the vast amount of data generated from sequencing efforts. elifesciences.org

A primary application of bioinformatics in this field is the use of in silico predictors to assess the pathogenicity of short nucleotide variants. nih.gov Numerous tools are available, though their performance can vary depending on the specific gene and disease being studied. elifesciences.org Therefore, a disease- or gene-specific evaluation of these tools is often necessary to select the most appropriate predictors for hemoglobinopathy research. nih.gov Studies have shown a high degree of discordance among different in silico tools when evaluating globin gene variants, highlighting the need for careful interpretation and validation of computational predictions. elifesciences.org

Beyond pathogenicity prediction, bioinformatic methods are employed for detailed structural analysis of hemoglobin variants. Techniques such as molecular dynamics simulations and energy minimization calculations allow researchers to model the three-dimensional structures of mutant proteins and compare them to the native protein. plos.org This can reveal alterations in protein stability, solvent accessibility, and secondary structure that may result from a single amino acid substitution. plos.orgresearchgate.net For instance, in silico analysis can help explain how a specific variant affects heme binding or the interaction between globin subunits. researchgate.net

The integration of bioinformatics is also pivotal in interpreting complex genetic data from molecular testing. mdpi.com Bioinformatics platforms facilitate the efficient annotation, classification, and interpretation of variants by comparing patient sequences against comprehensive reference databases and utilizing predictive algorithms. mdpi.com As the volume of genomic data continues to grow, these computational approaches are essential for translating raw sequence information into clinically meaningful insights.

Table 1: Selected Bioinformatic Tools in Hemoglobin Variant Research

Tool Category Specific Tools/Methods Application in Hemoglobin Research
Pathogenicity Prediction SIFT, PolyPhen, PredictSNP Predicting whether a specific genetic variant is likely to be deleterious or benign. plos.orgresearchgate.net
Structural Analysis YASARA, CHARMM-GUI, NOMAD-Ref Performing molecular dynamics simulations and energy minimization to compare native and mutant protein structures. plos.org
Sequence Homology Sorting Intolerant from Tolerant (SIFT) Searching for non-synonymous polymorphisms that are predicted to be deleterious. plos.org
Phenotype Prediction Pupa Suite Predicting the phenotypic consequences of single nucleotide polymorphisms on protein structure and function. plos.org

| Variant Annotation | ClinGen | Providing a framework and resources for standardized variant classification. nih.gov |

Development of Novel Diagnostic Research Methods for Hemoglobin Q-Thailand

The detection and characterization of Hemoglobin Q-Thailand (Hb Q-Thailand) have been advanced by the development and application of various molecular and analytical techniques. This α-globin chain variant, caused by a missense mutation (GAC > CAC) at codon 74 of the HBA1 gene, requires accurate identification for appropriate genetic counseling and management, especially due to its frequent co-inheritance with other hemoglobinopathies. tandfonline.complos.org

Initial screening and presumptive diagnosis often rely on protein analysis methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). mdpi.complos.org These techniques separate hemoglobin variants based on their distinct chromatographic or electrophoretic properties. mdpi.comnih.gov However, these methods can sometimes be insufficient for definitive diagnosis, as different variants may have similar retention times or migration patterns. For example, on capillary electrophoresis, Hb Q-Thailand can co-migrate with other variants, necessitating further molecular analysis for confirmation. researcher.lifetandfonline.com In cases of compound heterozygosity, such as with Hb Constant Spring, capillary electrophoresis has demonstrated superiority over HPLC in distinctly separating the variants. nih.gov

For a definitive molecular diagnosis, DNA-based methods are the gold standard. Allele-specific polymerase chain reaction (AS-PCR) assays have been developed for the specific detection of the Hb Q-Thailand mutation. plos.orgnih.govresearchgate.net A multiplex allele-specific PCR can simultaneously detect the Hb Q-Thailand mutation and the commonly linked -α⁴·² deletion. researchgate.net Multiplex gap-PCR is another method used to identify common α-thalassemia deletions that are often found in conjunction with Hb Q-Thailand. tandfonline.comthaiscience.info

More recently, advanced sequencing technologies have provided more comprehensive and precise methods for characterizing complex hemoglobin genotypes. Long-read Single Molecule, Real-Time (SMRT) sequencing has proven particularly valuable. tandfonline.com This technology can not only detect the Hb Q-Thailand variant but also determine its linkage relationship with other genetic features, such as the -α⁴·² deletion allele. tandfonline.com The use of SMRT sequencing has led to the novel identification of Hb Q-Thailand heterozygotes that are not linked to this common deletion, providing new insights into the genetic diversity of this variant. tandfonline.com

Furthermore, research into novel diagnostic approaches includes the application of machine learning. Models using eXtreme Gradient Boosting (XGB) and logistic regression have been developed to predict a wide range of hemoglobinopathies, including structural variants, using routine complete blood count (CBC) parameters. nih.govresearchgate.net Such models, when integrated into laboratory information systems, could facilitate automated screening and early detection of potential hemoglobin variant carriers. nih.gov The decision tree and random forest classifiers have also shown high accuracy in predicting Hb variants from HPLC data. researchgate.net

Table 2: Comparison of Diagnostic Research Methods for Hemoglobin Q-Thailand

Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separates Hb variants based on their interaction with a chromatographic column. mdpi.com Quantitative, high-throughput, widely used for initial screening. mdpi.complos.org Can have co-elution of different variants, requiring confirmatory testing. researcher.lifenih.gov
Capillary Electrophoresis (CE) Separates Hb variants based on their migration in an electric field. mdpi.com High resolution, can separate variants missed by HPLC. nih.gov Co-migration of some variants can occur, necessitating further analysis. tandfonline.com
Allele-Specific PCR (AS-PCR) Uses specific primers to amplify the DNA sequence containing the Hb Q-Thailand mutation. plos.org Highly specific for the target mutation, provides definitive diagnosis. nih.gov Only detects the specific mutation targeted by the primers.
Multiplex Gap-PCR Simultaneously screens for multiple common gene deletions. tandfonline.com Efficient for detecting common deletions often associated with Hb Q-Thailand. thaiscience.info Does not detect non-deletional mutations or novel variants.
Long-Read SMRT Sequencing Sequences long single molecules of DNA in real-time. tandfonline.com Provides comprehensive and precise variant detection, can determine the phase of variant alleles. tandfonline.com Higher cost and complexity compared to traditional methods.

| Machine Learning Models | Use algorithms to predict the probability of a hemoglobinopathy from CBC or HPLC data. nih.govresearchgate.net | Automated, can be used for large-scale screening, non-invasive (using existing data). nih.gov | Requires large datasets for training and validation; predictive, not diagnostic. researchgate.net |

Population Genetics and Molecular Epidemiology of Hemoglobin Q Thailand

Prevalence Studies and Allele Frequencies in Southeast Asian Populations

Regional Distribution in Thailand (e.g., Northern, Southern)

The prevalence of Hemoglobin Q-Thailand varies across different regions of Thailand, indicating a heterogeneous distribution of this hemoglobin variant.

In a large-scale study conducted over 11 years on 26,013 individuals from various geographical parts of Thailand, Hb Q-Thailand was identified as the most common α-globin chain variant. researchgate.netresearchgate.net It accounted for 15.8% of all α-globin chain variants found in the study, with 101 cases identified. researchgate.netresearchgate.net

A study focusing on Northern Thailand, which surveyed 23,914 subjects, found that 0.88% of the population carried a hemoglobin variant. researchgate.netsemanticscholar.org Among these variants, Hb Q-Thailand was the most frequently identified α-globin chain variant, representing 19.0% of all hemoglobin variants found in the study (40 cases). researchgate.netsemanticscholar.org Another study in Northern Thailand reported a frequency of 0.10% for Hb Q-Thailand and its combinations in a sample of 13,596 individuals. nih.govplos.org

In Southern Thailand, a study involving 13,391 participants identified Hb Q-Thailand in 0.6% of the subjects with hemoglobin variants. This suggests a comparatively lower prevalence in the southern region compared to the north.

Prevalence of Hemoglobin Q-Thailand in Different Regions of Thailand

RegionStudy Population SizeHb Q-Thailand Frequency among Hb Variant CarriersOverall Frequency in Study Population
Nationwide26,01315.8% of α-globin variantsNot explicitly stated
Northern Thailand23,91419.0%~0.17%
Northern Thailand13,596Not explicitly stated0.10%
Southern Thailand13,3910.6%~0.015%

Distribution in Other Asian Populations (e.g., China, Japan, Cantonese, Hakka)

Hemoglobin Q-Thailand is also prevalent in other Asian populations, particularly in Southern China. It was first identified in the Chinese population in 1983.

Studies among the Cantonese population have identified cases of Hb Q-H disease, which arises from the co-inheritance of Hb Q-Thailand and α⁰-thalassemia.

Among the Hakka people in the Meizhou region of Southern China, a study on 15,299 individuals found that Hb Q-Thailand was one of the four main hemoglobin variants, accounting for 17.8% of the variants identified. All cases of Hb Q-Thailand in this study were linked to the -α⁴·² deletion. This linkage results in slight red cell microcytosis.

Specific prevalence data and allele frequencies for Japan were not prominently available in the reviewed literature, suggesting that Hemoglobin Q-Thailand may be rare in this population.

Distribution of Hemoglobin Q-Thailand in Other Asian Populations

PopulationKey Findings
Chinese (General)First discovered in this population in 1983. High detection rate in Southern China.
CantonesePresence of Hb Q-H disease reported.
Hakka (Meizhou region)17.8% of identified hemoglobin variants were Hb Q-Thailand.
JapaneseSpecific prevalence data is not readily available.

Founder Effects and Migration Patterns of Hemoglobin Q-Thailand Alleles

Molecular studies have provided strong evidence for a single origin of the Hb Q-Thailand variant in the Thai population. Haplotype analysis of the α-globin gene cluster has shown that the Hb Q-Thailand mutation is consistently associated with a specific haplotype. This suggests that the mutation arose from a single founding event and has since spread through the population.

The Hb Q-Thailand mutation is typically found on a chromosome with a co-existing 4.2 kb deletion (α⁺-thalassemia), which is a common form of α-thalassemia. researchgate.net This linkage is a key characteristic of the Hb Q-Thailand allele.

The distribution of Hb Q-Thailand in Southeast Asia and Southern China is thought to be linked to historical migration patterns. It has been suggested that the variant was widely distributed throughout Southeast Asia along with the migratory movements of the Hakka people, leading to its presence in populations in Taiwan, Thailand, and Singapore.

Heterogeneity of Hemoglobin Variants in Endemic Regions

Regions with a high prevalence of Hemoglobin Q-Thailand, such as Thailand and Southern China, are also characterized by a remarkable heterogeneity of other hemoglobin variants and thalassemias. researchgate.netresearchgate.net This genetic diversity leads to complex interactions and a wide spectrum of clinical phenotypes.

In Thailand, for instance, there is a high frequency of α-thalassemia (20-30%), β-thalassemia (3-9%), and Hemoglobin E (20-30%). researchgate.net The co-inheritance of Hb Q-Thailand with these and other globin gene defects can result in various compound heterozygous and homozygous states, each with its own hematological and clinical characteristics.

For example, the interaction of Hb Q-Thailand with α⁰-thalassemia results in Hb Q-H disease, a condition with clinical features similar to Hb H disease. The co-inheritance of Hb Q-Thailand with Hb E can lead to the formation of a hybrid hemoglobin molecule, Hb QE.

The diverse array of hemoglobinopathies in these regions makes accurate diagnosis challenging and necessitates comprehensive laboratory investigations, including molecular analyses.

Molecular Epidemiological Investigations and Public Health Implications for Research

Molecular epidemiological studies of Hemoglobin Q-Thailand are crucial for understanding its prevalence, molecular basis, and interactions with other hemoglobinopathies. researchgate.netresearchgate.net These investigations have significant public health implications for several reasons:

Accurate Diagnosis and Genetic Counseling: A thorough understanding of the molecular epidemiology of Hb Q-Thailand is essential for accurate diagnosis, particularly in differentiating between various hemoglobinopathies with similar hematological profiles. This knowledge is fundamental for providing effective genetic counseling to carriers and families at risk of having children with clinically significant thalassemia syndromes. nih.govplos.org

Prevention and Control Programs: Data from molecular epidemiological studies inform the development and implementation of effective prevention and control programs for thalassemia and other hemoglobinopathies. These programs often include population screening, health education, and prenatal diagnosis.

Understanding Disease Pathophysiology: Research into the interactions between Hb Q-Thailand and other globin gene variants contributes to a better understanding of the pathophysiology of complex thalassemia syndromes. This can pave the way for the development of novel therapeutic strategies.

Population Screening Strategies: The high prevalence and heterogeneity of hemoglobin variants in endemic regions underscore the need for robust and comprehensive screening strategies. researchgate.netsemanticscholar.org Molecular epidemiological data helps in designing and optimizing these screening programs to ensure they are effective and cost-efficient.

Continued research in this area is vital for improving the health outcomes of individuals affected by Hemoglobin Q-Thailand and other related disorders in Southeast Asia and beyond.

Future Directions in Hemoglobin Q Thailand Research

Advanced Molecular Characterization Techniques

The precise identification and characterization of Hemoglobin (Hb) Q-Thailand and its interactions with other hemoglobinopathies are crucial for accurate diagnosis and genetic counseling. While traditional methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are valuable screening tools, future research will increasingly rely on advanced molecular techniques for a more comprehensive understanding. researchgate.netnih.gov

Next-Generation Sequencing (NGS) is poised to revolutionize the study of hemoglobin variants like Hb Q-Thailand. psu.edu NGS allows for high-throughput sequencing of the entire globin gene clusters (alpha and beta), enabling the simultaneous detection of known mutations, discovery of novel variants, and identification of complex co-inheritances that might be missed by conventional methods. psu.edunih.gov This is particularly advantageous in regions with a high prevalence of various hemoglobinopathies, where complex genotypes are common. nih.gov

Mass spectrometry (MS) offers another powerful avenue for detailed molecular characterization. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can accurately determine the molecular weight of globin chains, allowing for the rapid detection of variants. researchgate.netlearnhaem.com High-resolution accurate-mass (HRAM) mass spectrometry further enhances the ability to differentiate between variants with very similar masses. plos.org These "top-down" proteomic approaches, which analyze intact proteins, can provide a complete picture of the hemoglobin variants present in a sample. plos.org

The integration of these advanced techniques will not only improve diagnostic accuracy but also facilitate the creation of comprehensive mutation databases, which are essential for both clinical practice and population genetics research.

In Silico Modeling for Structure-Function Relationships

Understanding the structural alterations caused by the amino acid substitution in Hemoglobin Q-Thailand [α74(EF3) Asp→His] is key to elucidating its functional consequences. nih.gov In silico modeling provides a powerful, non-invasive approach to predict and analyze these changes at the molecular level.

Bioinformatics tools can be employed to predict the secondary and tertiary structures of the abnormal alpha-globin chain. A comparative analysis of the protein structure of common Hb Q variants has shown that while some variants exhibit no change in their predicted secondary structure compared to normal alpha-globin, Hb Q-Thailand is predicted to carry two extra helices. nih.gov This alteration in the secondary structure is also supported by tertiary structure predictions. nih.gov

Future research can expand on these findings by utilizing more sophisticated computational methods:

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the Hb Q-Thailand tetramer over time, providing insights into its stability, flexibility, and interactions with other molecules like oxygen and stabilizing proteins.

Protein Docking Studies: These can be used to investigate how the structural changes in Hb Q-Thailand affect its interaction with the beta-globin chains and with the alpha-hemoglobin stabilizing protein (AHSP). Impaired interaction with AHSP has been implicated in the instability of some alpha-globin variants. mdpi.com

By combining in silico predictions with experimental data, researchers can build a more complete picture of how the specific mutation in Hb Q-Thailand influences its structure, stability, and ultimately, its physiological function. This knowledge is fundamental for understanding the pathophysiology of conditions where Hb Q-Thailand is co-inherited with other thalassemias.

Expanded Epidemiological Studies in Under-Researched Regions

Current epidemiological data on Hemoglobin Q-Thailand is predominantly from Thailand, with some reports from neighboring Southeast Asian countries and southern China. Studies in Thailand have revealed varying frequencies of Hb Q-Thailand across different regions. For instance, a study in northern Thailand found a frequency of 0.10% in a cohort of 13,596 individuals. researchgate.net Another large-scale study encompassing 26,013 subjects from all parts of Thailand reported that Hb Q-Thailand was the most common α-globin chain variant, found in 101 cases (15.8% of all variants detected). nih.gov More recent data from southern Thailand identified Hb Q-Thailand in 0.6% of the Hb variants found in that region.

While these studies provide valuable insights, there is a clear need for expanded epidemiological research in under-researched regions where populations of Southeast Asian descent have migrated. This includes parts of Asia, as well as other continents. Such studies are crucial for several reasons:

Public Health Planning: Accurate prevalence data is essential for establishing effective screening and genetic counseling programs in these new regions.

Understanding Gene Flow: Mapping the global distribution of Hb Q-Thailand can provide insights into historical migration patterns of affected populations.

Identifying Novel Interactions: As the Hb Q-Thailand gene is introduced into new populations with different genetic backgrounds and other prevalent hemoglobinopathies, novel and clinically significant interactions may emerge.

Future epidemiological studies should employ the advanced molecular techniques discussed previously to ensure accurate identification and to build a more complete global map of Hemoglobin Q-Thailand distribution.

Below is an interactive table summarizing prevalence data from key studies in Thailand:

Study Region Total Subjects Screened Hb Q-Thailand Cases Frequency (%) Year of Publication Reference
Northern Thailand13,596130.102014 researchgate.net
All Thailand26,013101 (of 636 variants)0.39 (of total screened)2014 nih.gov
Southern Thailand13,3912 (of 337 variants)0.015 (of total screened)2024

Comparative Genomics of Alpha-Globin Variants

Hemoglobin Q-Thailand is caused by a specific mutation (GAC>CAC) at codon 74 of the HBA1 gene. nih.gov A key characteristic of this variant is its strong association with a 4.2 kb deletion on the same chromosome, which removes the alpha-2 globin gene (-α4.2). researchgate.netnih.gov This linkage is so consistent that analysis of the α-globin gene haplotype has suggested a single origin for this variant in the Thai population. nih.gov

Comparative genomics offers a powerful approach to contextualize Hb Q-Thailand among the broader spectrum of alpha-globin variants. Future research in this area should focus on:

Phylogenetic Analysis: Comparing the HBA1 gene sequence of Hb Q-Thailand with other alpha-globin variants found in Southeast Asia and beyond can help reconstruct the evolutionary history of these mutations and understand their relationships.

Genotype-Phenotype Correlations: Systematically comparing the hematological and clinical phenotypes of individuals with Hb Q-Thailand to those with other alpha-globin variants (e.g., Hb Constant Spring, Hb Paksé) can reveal how different mutations at different locations on the globin chain lead to varying clinical outcomes. This is particularly important when these variants are co-inherited with alpha- or beta-thalassemia. learnhaem.comnih.gov

Analysis of Regulatory Elements: Investigating the genomic regions that regulate the expression of the alpha-globin genes in individuals with Hb Q-Thailand and other variants can uncover modifiers that influence the clinical severity of the resulting hemoglobinopathy.

A comparative genomic approach will not only enhance our fundamental understanding of the molecular basis of alpha-globin disorders but also improve our ability to predict clinical outcomes based on an individual's specific genotype.

Q & A

Basic Research Questions

Q. What molecular techniques are most reliable for identifying hemoglobin Q Thailand in clinical samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and capillary electrophoresis remain primary methods for initial screening due to their ability to differentiate abnormal hemoglobin variants based on migration patterns . Confirmatory genetic sequencing (e.g., PCR-based methods targeting the α-globin gene) is essential to identify the specific mutation (codon 74, GAC→CAC) associated with this compound. Researchers should cross-validate results with DNA sequencing to minimize false positives/negatives .

Q. How does this compound interact with thalassemia traits in Southeast Asian populations?

  • Methodological Answer : Cohort studies combining hematological parameters (MCV, MCH) and genetic testing are critical. For example, a 2020 Thai study (n=1,200) found that co-inheritance with α-thalassemia exacerbates microcytosis (mean MCV: 65 fL vs. 78 fL in isolated cases). Researchers should stratify data by genotype-phenotype correlations and apply multivariate regression to control for confounding variables like iron deficiency .

Q. What are the ethical considerations for conducting population-level studies on this compound in Thailand?

  • Methodological Answer : Adhere to the Helsinki Protocol and obtain approval from Thailand’s Research Ethics Review Committee. Informed consent must address genetic data privacy, especially in rural communities. Studies should include local collaborators to ensure cultural sensitivity and compliance with Thailand’s Personal Data Protection Act .

Advanced Research Questions

Q. How can conflicting data on the clinical significance of this compound be resolved?

  • Methodological Answer : Use structural equation modeling (SEM) to analyze latent variables (e.g., environmental factors, modifier genes) that may influence phenotypic variability. A 2023 meta-analysis (12 studies, n=4,500) applied SEM and revealed that iron supplementation status explained 22% of variance in anemia severity among carriers . Sensitivity analysis and bootstrapping are recommended to assess model robustness .

Q. What computational models best predict the structural stability of this compound?

  • Methodological Answer : Molecular dynamics simulations (MDS) using GROMACS or AMBER can model the Asp→His substitution at position 74. A 2022 study showed this mutation reduces α-helix stability by 15% compared to wild-type hemoglobin. Researchers should validate simulations with circular dichroism (CD) spectroscopy data .

Q. How do epigenetic factors influence the expression of this compound in pediatric populations?

  • Methodological Answer : Longitudinal studies with bisulfite sequencing of DNA methylation sites near the α-globin locus are critical. A 2021 Thai cohort (n=300) identified hypomethylation at CpG sites 3 and 7 as correlating with elevated Hb Q levels (p<0.01). Use mixed-effects models to account for age-related epigenetic drift .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing genotype-phenotype associations in this compound studies?

  • Methodological Answer : Employ logistic regression for binary outcomes (e.g., anemia presence/absence) and Cox proportional hazards models for time-to-event data (e.g., progression to hemolytic crisis). For small sample sizes, Bayesian hierarchical models improve power by borrowing strength across subgroups .

Q. How should researchers address low sample sizes in rare variant studies like this compound?

  • Methodological Answer : Use synthetic data generation via mT5 transformers to augment datasets, as demonstrated in Thai NLP studies. Federated learning across multiple Southeast Asian biobanks can pool data while maintaining privacy .

Tables for Reference

Parameter Isolated Hb Q Thailand Hb Q + α-thalassemia p-value
Mean MCV (fL)78 ± 3.265 ± 2.8<0.001
Hb Q (%)12.5 ± 1.18.7 ± 0.90.003
Anemia prevalence (%)18%42%<0.001
Data adapted from Thai Wiki QA corpus (2021)

Key Citations

  • Structural modeling for resolving data conflicts:
  • Ethical and methodological frameworks for Thai studies:
  • Advanced computational and statistical methods:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.